4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
描述
属性
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOJTCTXPPVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Bromination of 6,7-Dihydro-5H-cyclopenta[C]pyridin-7-ol Derivatives
The most straightforward approach involves the bromination of the parent cyclopenta[C]pyridin-7-ol compound using electrophilic brominating agents.
- Reagents and Conditions:
- Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents
- Solvents such as acetic acid, dichloromethane, or dimethylformamide (DMF)
- Temperature control typically at room temperature to moderate heating (25–80°C) to avoid overbromination or decomposition
Mechanism:
Electrophilic substitution occurs preferentially at the 4-position of the pyridine ring due to electronic and steric factors, facilitated by the electron-donating hydroxyl group at the 7-position.Typical Yields and Purity:
Yields range from 65% to 75% with purity levels ≥95% after recrystallization or chromatographic purification.
| Parameter | Details |
|---|---|
| Brominating agent | Br2 or NBS |
| Solvent | Acetic acid, CH2Cl2, or DMF |
| Temperature | 25–80 °C |
| Reaction time | 6–24 hours |
| Yield | 65–75% |
| Purification | Recrystallization, chromatography |
| Product state | Solid or oil depending on conditions |
Cyclopentapyridine Ring Construction Followed by Functionalization
An alternative method involves synthesizing the cyclopenta[C]pyridine core via cyclocondensation or annulation reactions, followed by selective bromination and hydroxylation.
- Cyclocondensation Reaction:
- Starting materials such as 2,3-cyclopentenopyridine derivatives or 2,5-diarylidenecyclopentanone with nitriles
- Catalysts such as sodium alkoxide solutions or transition metal catalysts (e.g., Rhodium(III))
- Mild reflux conditions (around 80–120°C) in solvents like acetonitrile or ethanol
- Bromination Step:
- Performed post-ring formation, using NBS or bromine under controlled temperature to introduce bromine at the 4-position
- Hydroxylation:
- Can be introduced via oxidation or nucleophilic substitution reactions on suitable intermediates
- Oxidants such as peracids (e.g., m-chloroperbenzoic acid) or tert-butyl hydroperoxide (t-BuOOH) in presence of catalysts (e.g., Mn(OTf)2) have been used for related pyridine N-oxide or hydroxylated derivatives
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclocondensation | 2,5-Diarylidenecyclopentanone + propanedinitrile, sodium alkoxide, reflux ~2h | Formation of cyclopenta[b]pyridine core |
| Bromination | NBS or Br2, solvent (DMF, CH2Cl2), 25–80°C, 12h | Selective 4-bromo substitution |
| Hydroxylation | Oxidants like m-CPBA or t-BuOOH with catalysts | Introduction of 7-OH group |
Representative Experimental Procedure
A typical laboratory synthesis might proceed as follows:
- Dissolve the cyclopenta[C]pyridin-7-ol precursor in dichloromethane under inert atmosphere.
- Add N-bromosuccinimide portionwise at 0°C to control the reaction rate.
- Stir the mixture at room temperature for 12 hours.
- Quench the reaction with aqueous sodium thiosulfate to remove excess bromine.
- Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography using ethyl acetate/petroleum ether mixtures.
- Characterize the purified 4-bromo derivative by NMR, HRMS, and melting point analysis.
Analytical and Characterization Data Supporting Preparation
-
- ^1H NMR shows characteristic signals for the cyclopentane protons and aromatic protons with bromine substitution causing downfield shifts near the 4-position.
- ^13C NMR confirms the carbon environment changes due to bromination and hydroxylation.
-
- Molecular ion peak corresponding to C8H8BrNO with exact mass around 214.06 g/mol confirms bromine incorporation.
-
- Broad O–H stretch around 3200–3500 cm⁻¹ confirms hydroxyl presence.
- Characteristic C–Br stretch and aromatic ring vibrations observed.
-
- Typically >90% purity achieved by recrystallization or chromatography.
- Yields vary between 60–80% depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Direct Bromination | NBS or Br2, CH2Cl2/AcOH, 25–80°C, 6–24 h | 65–75 | ≥95 | Straightforward, requires temp control |
| Cyclocondensation + Bromination | 2,5-Diarylidenecyclopentanone, Na alkoxide, reflux; then NBS bromination | 60–70 | ≥90 | Flexible, allows molecular diversity |
| Oxidative Hydroxylation | m-CPBA or t-BuOOH with Mn(OTf)2 catalyst, RT-25°C | 70–80 | ≥90 | For introducing 7-OH group post-bromination |
Research Findings and Optimization Notes
- The regioselectivity of bromination is influenced by solvent polarity and temperature; polar aprotic solvents like DMF favor electrophilic substitution at the 4-position with minimal side reactions.
- Transition metal catalysts (e.g., Mn(OTf)2) improve oxidation efficiency for hydroxylation steps without degrading the brominated ring system.
- Reaction times and reagent stoichiometry must be optimized to prevent polybromination or decomposition, especially in scale-up scenarios.
- Purification by flash chromatography with ethyl acetate/petroleum ether mixtures is effective for isolating high-purity products.
- Stability studies indicate that the 4-bromo derivative is sensitive to light and moisture; thus, storage under inert atmosphere and low temperature is recommended.
化学反应分析
Types of Reactions
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-one.
Reduction: Formation of 6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Synthetic Methods
The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL typically involves:
- Cyclocondensation reactions using 2,5-diarylidenecyclopentanone derivatives.
- Catalysts such as sodium ethoxide or sodium methoxide to facilitate the reaction under controlled conditions.
- Green Chemistry Approaches , employing environmentally benign methods that yield derivatives with high chemoselectivity and good to excellent yields .
Medicinal Chemistry
This compound is being investigated for its pharmacological properties:
- Anticancer Activity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 6.31 | Significant cytotoxicity |
| A549 (Lung) | 7.95 | Significant cytotoxicity |
| HCT-116 (Colon) | Varied | Moderate cytotoxicity |
These results indicate the compound's potential as a lead for developing new anticancer agents.
- Hypoglycemic Properties : The compound may enhance insulin sensitivity or modulate glucose uptake in peripheral tissues, suggesting its utility in diabetes management.
The compound acts as an allosteric modulator of certain receptors, influencing neurotransmission and other physiological processes. Its structural features allow effective interaction with biological targets, making it a candidate for further pharmacological studies .
Enzymatic Inhibition
Research indicates that this compound can inhibit enzymes involved in oxidative stress responses. This inhibition may protect cells from damage caused by reactive oxygen species (ROS), suggesting potential applications in antioxidant therapies .
Case Studies and Research Findings
Several noteworthy studies have explored the applications of this compound:
- Cancer Cell Line Studies : Research involving various human cancer cell lines highlighted significant cytotoxic effects, particularly against breast and lung cancer cells. The MTT assay results demonstrated promising efficacy that warrants further investigation into its mechanism and therapeutic applications.
- Enzymatic Inhibition Studies : Studies have shown that the compound inhibits specific enzymes involved in oxidative stress responses, providing insights into its potential role in antioxidant therapies.
- Synthesis of Derivatives : Investigations into the synthesis of analogs revealed that modifications to the core structure can enhance biological activity. For instance, derivatives with different substituents on the aromatic ring exhibited varied potency against cancer cell lines.
作用机制
The mechanism of action of 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Research Implications
- Pharmaceutical Potential: The hydroxyl group in the target compound could improve bioavailability compared to lipophilic analogs like 5c, which may exhibit better membrane permeability but poorer solubility .
生物活性
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL (CAS Number: 1469979-87-0) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies in various biological contexts.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C8H8BrNO
- Molecular Weight : 214.06 g/mol
- Physical Form : Pale-yellow to yellow-brown solid
- Purity : ≥95%
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on its role as a potential therapeutic agent in various diseases.
1. Antiinflammatory Properties
A significant area of research has centered on the anti-inflammatory effects of this compound. In vitro studies have demonstrated that it can inhibit phosphodiesterase enzymes, particularly PDE7A, which is linked to inflammation regulation in immune cells such as macrophages and T lymphocytes . The inhibition of PDE7A leads to increased levels of cyclic AMP (cAMP), promoting anti-inflammatory responses.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases, indicating potential therapeutic applications in conditions like Alzheimer’s disease and Parkinson’s disease .
3. Anticancer Activity
Recent investigations into the anticancer potential of this compound have indicated that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and the inhibition of tumor growth factors .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Phosphodiesterase Inhibition : By inhibiting PDE7A, the compound increases cAMP levels, leading to enhanced anti-inflammatory effects and modulation of immune responses.
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells, promoting cell death through mitochondrial dysfunction and caspase activation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2008) | Demonstrated PDE7A inhibition leading to reduced inflammation in murine models. |
| Morales-Garcia et al. (2011) | Highlighted the compound's potential as a selective PDE inhibitor with minimal side effects. |
| Grewal et al. (2017) | Reported on the anticancer properties through apoptosis induction in specific cancer cell lines. |
常见问题
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving brominated precursors, as demonstrated in the synthesis of related cyclopenta[b]pyridine derivatives. Key steps include halogenation of the pyridine core and subsequent reduction or oxidation to stabilize the hydroxyl group. Purity validation requires chromatographic techniques (HPLC or GC-MS) combined with spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity. The IUPAC name and canonical SMILES provided (C1CC(=O)C2=CN=CC(=C21)Br) are critical for spectral matching .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly under basic conditions. Experimental optimization should focus on solvent polarity (e.g., DMF or DMSO) and temperature to minimize side reactions. Kinetic studies using ¹H NMR to track intermediate formation are recommended to validate reaction pathways .
Q. What analytical techniques are essential for characterizing the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) to assess thermal degradation and accelerated aging tests (e.g., 40°C/75% RH) monitored by HPLC. The compound’s LogP (1.973) indicates moderate hydrophobicity, suggesting storage in anhydrous environments at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the bromine’s electron-withdrawing effect directs coupling to the 4-position. Experimental validation via palladium-catalyzed reactions with aryl boronic acids should correlate computed activation energies with observed yields .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR shifts (e.g., hydroxyl proton integration) may arise from tautomerism or solvent effects. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to probe dynamic equilibria. High-resolution mass spectrometry (HRMS) and X-ray crystallography are definitive for ambiguous cases, as shown in structurally related pyridopyrimidines .
Q. How does the compound’s fused cyclopentane ring influence its conformational flexibility in catalytic applications?
- Methodological Answer : The dihydro-cyclopenta ring imposes steric constraints, reducing rotational freedom. Molecular dynamics simulations can model ring puckering effects on catalyst-substrate interactions. Experimentally, compare enantioselectivity in asymmetric catalysis with/without the cyclopentane moiety to isolate steric contributions .
Q. What are the challenges in scaling up multi-step syntheses of this compound while maintaining stereochemical purity?
- Methodological Answer : Key issues include controlling exothermicity in bromination steps and minimizing racemization during hydroxyl group formation. Use flow chemistry for precise temperature control in halogenation, and chiral stationary phases (CSP-HPLC) for enantiomeric excess (ee) analysis. Green metrics (e.g., E-factor) should guide solvent selection for scalability .
Specialized Methodological Considerations
Q. How can the compound’s derivatives be functionalized for bioactivity screening without compromising the core structure?
- Methodological Answer : Introduce substituents via Pd-mediated C–H activation at the 2- or 3-positions of the pyridine ring. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during functionalization. Post-screening deprotection with TBAF ensures structural recovery, as validated in analogous cyclopenta[b]pyridine carboxamides .
Q. What in silico approaches optimize the compound’s pharmacokinetic properties for drug discovery pipelines?
- Methodological Answer : Use QSAR models to predict ADMET profiles based on molecular descriptors (e.g., topological polar surface area, cLogP). Molecular docking against target proteins (e.g., kinases) identifies binding modes, while metadynamics simulations assess membrane permeability. Validate predictions with in vitro Caco-2 assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
